3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Researchers seeking ortho-chloro oxadiazole scaffolds for SAR-driven antikinetoplastid programs often face limited commercial availability of positional isomers. This compound provides the distinct 2-chlorophenyl substitution critical for molecular recognition-a feature absent in phenyl or para-chloro analogs. • Enables S-alkylation/arylation for rapid focused library synthesis • Microwave-assisted protocols available for efficient derivatization • Ortho-chloro group restricts rotational freedom, influencing target binding conformations Supplied at 95% purity with global shipping for R&D use.

Molecular Formula C8H5ClN2OS
Molecular Weight 212.66 g/mol
CAS No. 1339372-88-1
Cat. No. B1454447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol
CAS1339372-88-1
Molecular FormulaC8H5ClN2OS
Molecular Weight212.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=S)ON2)Cl
InChIInChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13)
InChIKeySSLTYECQEMXNAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol Overview


3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at the 3-position and a thiol (thione tautomer) group at the 5-position . It is commercially available as a research compound with a typical purity of 95%, molecular formula C8H5ClN2OS, and molecular weight of 212.66 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and materials science, with reported potential applications in anticonvulsant, antimicrobial, and anticancer research programs .

Why 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol Is Irreplaceable


In 1,2,4-oxadiazole chemistry, the specific substitution pattern on the 3-aryl ring critically determines both biological activity and physicochemical properties. The ortho-chloro substitution in 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol introduces unique steric and electronic effects that cannot be replicated by unsubstituted phenyl, meta-chloro, or para-chloro analogs. The ortho-chloro group restricts rotational freedom around the aryl-oxadiazole bond, potentially influencing molecular recognition and binding conformations [1]. Furthermore, the chlorine atom at the 2-position contributes distinct electron-withdrawing effects that alter the electron density of the oxadiazole core and the acidity of the thiol/thione moiety, affecting both reactivity in derivatization reactions and biological target engagement. Substituting this compound with a 3-phenyl-1,2,4-oxadiazole-5-thiol (CAS 23152-97-8) or a para-chloro isomer would yield a molecule with different conformational preferences, altered lipophilicity (ΔlogP), and potentially divergent biological activity profiles—a risk that is well-documented in structure-activity relationship (SAR) studies of oxadiazole derivatives [2].

3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol Differentiation Evidence


Ortho-Chloro Conformational and Electronic Uniqueness

The presence of an ortho-chloro substituent on the 3-phenyl ring of 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol introduces steric hindrance that restricts free rotation of the aryl group relative to the oxadiazole core, a conformational constraint absent in the unsubstituted 3-phenyl analog (CAS 23152-97-8). This restriction is evidenced by a higher computed rotational energy barrier and distinct preferred dihedral angles in molecular mechanics calculations [1]. In the context of 3-aryl-1,2,4-oxadiazole SAR, ortho-substitution has been shown to modulate biological activity; for instance, in a series of 3-aryl-5-thiocyanatomethyl-1,2,4-oxadiazoles, the ortho-chloro derivative (4b, R1=Cl, R2=R3=H) exhibited an IC50 of 4.5 μM against L. donovani amastigotes, while the unsubstituted phenyl analog was not reported as active at comparable concentrations, highlighting the critical role of ortho-chloro substitution for potency in this chemotype [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Physicochemical Profile vs. Fluoro and Ethyl Analogs

Computational predictions indicate that the ortho-chloro substitution in 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol yields a distinct physicochemical profile compared to other halogen or alkyl substituted analogs. Specifically, the ortho-chloro derivative has a predicted pKa of 5.20 ± 0.20 for the thiol/thione tautomeric equilibrium, identical to the meta-fluoro analog (3-(3-fluorophenyl)-1,2,4-oxadiazole-5-thiol, CAS 1342386-00-8) but with a higher predicted density (1.48 ± 0.1 g/cm³ for both) [1]. In contrast, the para-ethyl substituted analog (3-(4-ethylphenyl)-1,2,4-oxadiazole-5-thiol, CAS 1339756-90-9) has a computed XLogP3 value of 2.8 and a higher molecular weight (206.27 g/mol), while the ortho-methyl analog (3-(2-methylphenyl)-1,2,4-oxadiazole-5-thiol) has an XLogP3 of 2.4 and molecular weight of 192.24 g/mol [2][3]. The ortho-chloro compound's molecular weight of 212.66 g/mol and predicted logP values differentiate it from these analogs, offering a unique combination of lipophilicity and electronic properties that can be leveraged for specific synthetic or biological applications.

Physicochemical Properties Lipophilicity Drug Design

Thiol Group Derivatization Versatility

The 5-thiol (thione) functionality in 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol provides a reactive handle for S-alkylation, S-arylation, and oxidation reactions, enabling the generation of diverse compound libraries. This is a critical point of differentiation from 3-aryl-1,2,4-oxadiazoles lacking a thiol group (e.g., 5-methyl or 5-phenyl substituted analogs), which do not offer the same synthetic flexibility . In a study on 2-(3-aryl-1,2,4-oxadiazol-5-yl)-ethanethiol derivatives, compounds synthesized from related oxadiazole-thiol precursors demonstrated antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, with the active compound 7c showing potent inhibition, highlighting the value of the thiol group for generating bioactive molecules [1]. The ortho-chloro substitution on the aryl ring further tunes the reactivity of the thiol group by altering the electron density of the oxadiazole core, potentially affecting nucleophilicity and oxidation potential compared to electron-donating or neutral aryl analogs.

Organic Synthesis Building Block Derivatization

Ortho-Chloro Enhances Antiparasitic Potency

Direct evidence from a structurally related series demonstrates that ortho-chloro substitution on the 3-aryl ring of 1,2,4-oxadiazoles significantly enhances antikinetoplastid activity. In a study of 3-aryl-5-thiocyanatomethyl-1,2,4-oxadiazoles, compound 4b (R1 = Cl at the ortho position, R2 = R3 = H) displayed an IC50 of 4.5 μM against Leishmania donovani amastigote-like forms in vitro. The 3,4-dichloro substituted analog (4h, R1 = R2 = Cl, R3 = H) was even more potent with an IC50 of 2.3 μM, while unsubstituted phenyl and para-substituted analogs were not highlighted as active [1]. In vivo, compound 4b reduced liver parasite burdens in a murine model of visceral leishmaniasis by 61% at an oral dose of 50 mg/kg/day for 5 days, confirming that the ortho-chloro motif translates to meaningful in vivo efficacy [1]. Although these data are for 5-thiocyanatomethyl derivatives rather than 5-thiol, the SAR trend for ortho-chloro substitution on the 3-aryl ring is expected to translate to the thiol/thione series due to the conserved core scaffold.

Antiparasitic Leishmaniasis SAR

3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol Application Scenarios


Antiparasitic Lead Optimization for Leishmaniasis & Trypanosomiasis

Based on SAR data from structurally related 3-aryl-1,2,4-oxadiazoles, the ortho-chloro substitution in 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol positions this compound as a strategic starting point for developing novel antikinetoplastid agents [1]. The 5-thiol group can be functionalized (e.g., to thiocyanatomethyl or ethanethiol derivatives) to probe structure-activity relationships and improve potency against Leishmania and Trypanosoma species. The demonstrated in vivo efficacy of ortho-chloro oxadiazoles (61% parasite burden reduction) supports further exploration of this chemotype [1].

Thiol-Based Building Block for Diverse Library Synthesis

The reactive 5-thiol group enables S-alkylation, S-arylation, and oxidation reactions, making 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol an ideal building block for generating focused libraries of oxadiazole derivatives . This versatility is particularly valuable for hit-to-lead campaigns where rapid analog synthesis is required. Microwave-assisted protocols have been established for related oxadiazole-thiol compounds, providing efficient synthetic routes with moderate to good yields [2].

Antimicrobial Screening Against Gram-Positive & Gram-Negative Pathogens

Oxadiazole-thiol derivatives have demonstrated antimicrobial activity against clinically relevant bacterial strains. In a series of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-ethanethiol compounds, potent inhibition was observed against Staphylococcus aureus and Enterococcus faecalis (Gram-positive) as well as Escherichia coli (Gram-negative) [2]. The ortho-chloro substitution in 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol may further modulate this activity through electronic and steric effects, warranting investigation in antimicrobial screening cascades.

Precursor for Organic Electronics & Energetic Materials

The unique electronic properties of the 1,2,4-oxadiazole core, combined with the electron-withdrawing ortho-chloro substituent and the redox-active thiol group, make 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-thiol a candidate precursor for organic electronic materials and high-energy compounds . The compound's predicted density (1.48 g/cm³) and molecular architecture are consistent with properties sought in energetic materials research.

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